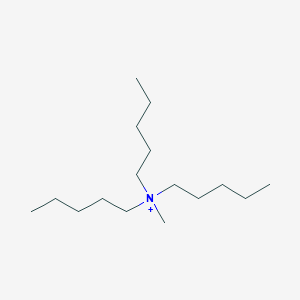

N-Methyl-N,N-dipentylpentan-1-aminium

Description

N-Methyl-N,N-dipentylpentan-1-aminium bromide (CAS No. 37026-88-3) is a quaternary ammonium salt with the molecular formula C₁₆H₃₆N⁺·Br⁻ and a molecular weight of 322.37 g/mol . Its structure consists of a central nitrogen atom bonded to:

- One methyl group (-CH₃),

- Two pentyl chains (-C₅H₁₁),

- One pentan-1-aminium group (-CH₂CH₂CH₂CH₂CH₂NH⁺).

The bromide counterion enhances its solubility in polar solvents. This compound is primarily used as a phase-transfer catalyst and surfactant due to its amphiphilic nature, which facilitates reactions between immiscible phases .

Properties

CAS No. |

45200-25-7 |

|---|---|

Molecular Formula |

C16H36N+ |

Molecular Weight |

242.46 g/mol |

IUPAC Name |

methyl(tripentyl)azanium |

InChI |

InChI=1S/C16H36N/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h5-16H2,1-4H3/q+1 |

InChI Key |

NDNHNDHVEAHYRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[N+](C)(CCCCC)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N,N-dipentylpentan-1-aminium can be synthesized through a multi-step process involving the alkylation of tertiary amines. One common method involves the reaction of N,N-dipentylamine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:

- The reaction mixture is heated to facilitate the alkylation process.

- The product, this compound iodide, is then purified through recrystallization.

N,N-Dipentylamine: reacts with in the presence of a base like .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-dipentylpentan-1-aminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium halides in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The primary product is the corresponding amine.

Substitution: The major products are quaternary ammonium salts with different halide ions.

Scientific Research Applications

N-Methyl-N,N-dipentylpentan-1-aminium has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and disinfectants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts

N-Methyl-N,N-dipentylpentan-1-aminium bromide vs. 1-Octanaminium, N-methyl-N,N-dioctyl- (CAS 22061-11-6)

| Property | This compound bromide | 1-Octanaminium, N-methyl-N,N-dioctyl- |

|---|---|---|

| Molecular Formula | C₁₆H₃₆N⁺·Br⁻ | C₂₅H₅₄N⁺ |

| Molecular Weight (g/mol) | 322.37 | 368.70 |

| Alkyl Chains | Two pentyl, one methyl | Two octyl, one methyl |

| Counterion | Bromide | Varies (often chloride) |

| Applications | Phase-transfer catalysis, surfactants | Surfactants, corrosion inhibitors |

| Key Difference | Shorter alkyl chains improve water solubility | Longer chains enhance hydrophobicity |

The longer octyl chains in 1-Octanaminium, N-methyl-N,N-dioctyl- increase its hydrophobicity, making it more effective in nonpolar environments, such as corrosion inhibition . In contrast, the pentyl chains in the target compound balance solubility and surfactant activity .

Tertiary Amines

Triamylamine (Tri-pentylamine, CAS 621-77-2)

| Property | This compound bromide | Triamylamine |

|---|---|---|

| Molecular Formula | C₁₆H₃₆N⁺·Br⁻ | C₁₅H₃₃N |

| Molecular Weight (g/mol) | 322.37 | 227.43 |

| Structure | Quaternary ammonium | Tertiary amine |

| Charge | +1 (cationic) | Neutral |

| Applications | Surfactants, catalysis | Solvent, organic synthesis |

Triamylamine lacks a permanent charge, limiting its utility in polar reactions. However, it serves as a nonpolar solvent and intermediate in organic synthesis .

Didecylmethylamine (CAS 7396-58-9)

| Property | This compound bromide | Didecylmethylamine |

|---|---|---|

| Molecular Formula | C₁₆H₃₆N⁺·Br⁻ | C₂₁H₄₅N |

| Molecular Weight (g/mol) | 322.37 | 311.58 |

| Structure | Quaternary ammonium | Tertiary amine |

| Charge | +1 (cationic) | Neutral |

| Applications | Surfactants | Biocide precursor |

Didecylmethylamine ’s decyl chains provide strong hydrophobic interactions, making it a precursor for biocides. Its neutral charge limits its use in ionic environments .

Primary Amines

N-Methylamylamine (CAS 25419-06-1)

| Property | This compound bromide | N-Methylamylamine |

|---|---|---|

| Molecular Formula | C₁₆H₃₆N⁺·Br⁻ | C₆H₁₅N |

| Molecular Weight (g/mol) | 322.37 | 101.19 |

| Structure | Quaternary ammonium | Primary amine |

| Charge | +1 (cationic) | Neutral |

| Applications | Catalysis | Pharmaceutical intermediate |

N-Methylamylamine is a smaller, neutral molecule used in pharmaceuticals. Its lack of cationic charge reduces surfactant utility .

Key Research Findings

- Solubility and Chain Length : Shorter alkyl chains (e.g., pentyl) improve water solubility, while longer chains (e.g., octyl) enhance lipid compatibility .

- Counterion Effects : Bromide ions in the target compound increase solubility compared to chloride variants, critical for phase-transfer applications .

- Antimicrobial Activity : Quaternary ammonium compounds with C12–C16 chains exhibit optimal antimicrobial efficacy, suggesting the target compound may have moderate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.